Tert-butyl naphthalen-1-yl carbonate
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Overview
Description
1,1-Dimethylethyl 1-naphthalenyl carbonate is an organic compound with the molecular formula C15H16O3. It is a yellow to pale yellow to colorless oil with a molecular weight of 244.29 g/mol . This compound is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethylethyl 1-naphthalenyl carbonate can be synthesized through the reaction of 1-naphthol with 1,1-dimethylethyl chloroformate in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired carbonate ester .
Industrial Production Methods
Industrial production of 1,1-Dimethylethyl 1-naphthalenyl carbonate involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in sealed, dry conditions and stored at room temperature (20 to 22 °C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 1-naphthalenyl carbonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce 1-naphthol and 1,1-dimethylethyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a base such as sodium hydroxide.
Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Produces 1-naphthol and 1,1-dimethylethyl alcohol.
Substitution: Produces various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethylethyl 1-naphthalenyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable carbonate linkages.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 1-naphthalenyl carbonate involves its ability to undergo hydrolysis and substitution reactions. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylethyl 1-naphthalenyl ether: Similar structure but with an ether linkage instead of a carbonate group.
1,1-Dimethylethyl 1-naphthalenyl acetate: Contains an acetate group instead of a carbonate group.
Uniqueness
1,1-Dimethylethyl 1-naphthalenyl carbonate is unique due to its carbonate ester linkage, which imparts distinct chemical reactivity and stability compared to similar compounds with ether or acetate linkages .
Properties
Molecular Formula |
C15H16O3 |
---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
tert-butyl naphthalen-1-yl carbonate |
InChI |
InChI=1S/C15H16O3/c1-15(2,3)18-14(16)17-13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3 |
InChI Key |
WPCBBTBYQMLABH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
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